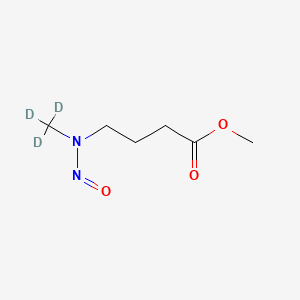
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their carcinogenic properties and are often found as contaminants in various products, including tobacco and certain medications . This compound is specifically used as a reference standard in pharmaceutical research and quality control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester typically involves the nitrosation of N-methyl-4-aminobutyric acid. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) . The reaction is usually conducted at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in a neat form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites such as methyl-2-oxopropylnitrosamine.
Reduction: Reduction reactions can break the nitroso group, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Methyl-2-oxopropylnitrosamine.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester has several scientific research applications:
Wirkmechanismus
The carcinogenic effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester are primarily due to its ability to form reactive metabolites. These metabolites can interact with DNA, leading to mutations and the initiation of carcinogenesis . The compound is oxidized in the liver to form methyl-2-oxopropylnitrosamine, which is highly reactive and can cause DNA damage . The molecular targets include DNA bases, leading to the formation of adducts that disrupt normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Similar in structure and also a potent carcinogen.
N-Nitrosomethylphenylamine (NMPA): Used in similar applications as a reference standard.
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is unique due to its specific structure, which includes a deuterium-labeled methyl ester group. This labeling makes it particularly useful in mass spectrometry studies for the accurate quantification of nitrosamines .
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
methyl 4-[nitroso(trideuteriomethyl)amino]butanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3/i1D3 |
InChI-Schlüssel |
YAYDTYCLARRGKS-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCC(=O)OC)N=O |
Kanonische SMILES |
CN(CCCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)


![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)


![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)




![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)

